molecular formula C22H26ClN3O3S2 B2875829 N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1215363-10-2

N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No.: B2875829
CAS No.: 1215363-10-2
M. Wt: 480.04
InChI Key: QBSSGTUTQCHKPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(2-morpholinoethyl)benzamide hydrochloride is a benzothiazole-derived compound featuring a benzamide core substituted with a 5-methoxybenzothiazole ring, a methylthio group at the 4-position, and a morpholinoethyl side chain. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies. Benzothiazoles are recognized for their diverse bioactivities, including antidiabetic, neuroprotective, and enzyme inhibitory effects .

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylsulfanyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2.ClH/c1-27-17-5-8-20-19(15-17)23-22(30-20)25(10-9-24-11-13-28-14-12-24)21(26)16-3-6-18(29-2)7-4-16;/h3-8,15H,9-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSSGTUTQCHKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=C(C=C4)SC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its unique structure, characterized by the presence of a benzothiazole moiety, suggests various mechanisms of action, including interaction with DNA and inhibition of cell proliferation.

  • Molecular Formula : C23H30N4O2S2·HCl
  • Molecular Weight : 465.65 g/mol
  • CAS Number : 923678-05-1

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets, including:

  • DNA Binding : Similar compounds have demonstrated the capacity to bind to DNA, particularly within the minor groove. This interaction can lead to inhibition of DNA replication and transcription, ultimately affecting cell viability .
  • Antitumor Activity : Studies indicate that derivatives containing benzothiazole exhibit significant antitumor properties. The compound has shown efficacy against various cancer cell lines, suggesting potential as a chemotherapeutic agent .

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives. The following table summarizes findings related to the cytotoxic effects of this compound on different cancer cell lines:

Cell Line IC50 (µM) Assay Type
A549 (Lung)6.75 ± 0.192D Assay
HCC827 (Lung)6.26 ± 0.332D Assay
NCI-H358 (Lung)6.48 ± 0.112D Assay
MRC-5 (Fibroblast)3.11 ± 0.262D Assay

The above data indicates that while the compound exhibits significant cytotoxicity against lung cancer cell lines, it also affects normal fibroblast cells, suggesting a need for further optimization to enhance selectivity and reduce toxicity .

Antimicrobial Activity

In addition to its antitumor properties, the compound has been evaluated for antimicrobial activity against various pathogens:

Microorganism Activity
Escherichia coliModerate Inhibition
Staphylococcus aureusSignificant Inhibition
Saccharomyces cerevisiaeModerate Inhibition

These findings underscore the dual potential of this compound as both an anticancer and antimicrobial agent .

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Study on Antitumor Activity : A study demonstrated that compounds with similar structures exhibited high cytotoxicity in vitro against multiple lung cancer cell lines, with a notable decrease in viability observed at concentrations as low as 5 µM in some cases .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of benzothiazole derivatives, revealing promising results against Gram-positive and Gram-negative bacteria, which could be beneficial for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

Benzothiazole Derivatives

  • 4-((4-Ethylpiperazine-1-yl)methyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide (4i): Shares the 5-methoxybenzothiazole and benzamide backbone but replaces the morpholinoethyl and methylthio groups with an ethylpiperazine-methyl substituent. The ethylpiperazine enhances basicity and solubility, whereas the morpholinoethyl group in the target compound may improve blood-brain barrier penetration .
  • N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide: Combines benzothiazole and benzoxazole via a butanamide linker.

Triazine and Sulfonamide Derivatives

  • Compounds 51–55 () : Feature a triazine core with sulfamoyl and substituted benzamide groups. While structurally distinct from the target compound, the sulfamoyl linkage (as in 51–55) and methylthio group (in the target) both contribute to hydrophobic interactions. For example, compound 51 (3-fluorophenyl substituent) has a higher melting point (266–268°C) than the target compound, suggesting greater crystallinity due to halogenated aryl groups .
Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Melting Point (°C) Yield (%) Key Substituents
Target Compound Not reported Not reported 5-Methoxybenzothiazole, methylthio, morpholinoethyl
4i () 177.2 85 5-Methoxybenzothiazole, ethylpiperazine
Compound 51 () 266–268 Not reported 3-Fluorophenyl, sulfamoyl
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () Not reported Not reported Chlorothiazole, difluorophenyl

Key Observations :

  • Halogenated analogs (e.g., 51, 52) exhibit higher melting points due to strong intermolecular forces (e.g., C–F⋯H bonds) .
  • The target compound’s methylthio group may reduce crystallinity compared to sulfonamides but improve membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.